ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate
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Overview
Description
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound with a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by a fused ring system containing both a thiophene and a pyridine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminothiophene-3-carboxylate with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to the active sites of these targets, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atom and other substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to variations in their chemical properties and biological activities
Uniqueness
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and other applications .
Biological Activity
Ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thieno ring fused with a pyridine ring. Its molecular formula is C9H11N1O2S with a molecular weight of approximately 201.26 g/mol. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical applications .
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been developed to yield this compound efficiently . The following table summarizes the major synthetic routes:
Synthesis Method | Description |
---|---|
Cyclization Reaction | Involves the formation of the thieno-pyridine structure from simpler precursors. |
Esterification | Introduction of the ethyl group at the carboxylate position to enhance solubility. |
Substitution Reactions | Modifications to improve biological activity through structural derivatives. |
This compound exhibits significant biological activities primarily through its interaction with various molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to active sites on these targets, inhibiting their activity or modulating their function through non-covalent interactions .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cancer cell growth across multiple cell lines. For instance:
- In vitro studies demonstrated that derivatives of thieno[3,2-c]pyridine exhibited IC50 values ranging from 1.1 to 25 μM against various cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) .
- The presence of specific substituents at the C-6 position has been linked to enhanced antiproliferative activity .
Case Studies
Several case studies have explored the biological activity of this compound and its derivatives:
- Antiproliferative Effects : A study reported that compounds derived from this structure inhibited tubulin polymerization at micromolar concentrations. These findings suggest potential applications in cancer therapy by targeting microtubule dynamics .
- Enzyme Inhibition : Research indicates that this compound may serve as a potent inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell survival .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Mthis compound | Methyl ester variant | Lower molecular weight; different solubility profile |
Ethyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate | Isomer with altered ring structure | Different biological activity; potential for unique applications |
4-Hydroxythieno[3,2-c]pyridine-4-carboxylic acid | Hydroxy derivative | Enhanced solubility; potential for different reactivity |
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9/h4,6,9,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSDNQMOFPKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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